molecular formula C15H22N2O5 B2788287 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane CAS No. 300359-71-1

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane

Cat. No.: B2788287
CAS No.: 300359-71-1
M. Wt: 310.35
InChI Key: ADVUCUCSVSOBQR-UHFFFAOYSA-N
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Description

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane is a synthetic organic compound characterized by the presence of a nitrobenzyl group attached to a trioxa-azacyclododecane ring

Mechanism of Action

Target of Action

Compounds with a similar 4-nitrobenzyl group have been found to interact with glutathione s-transferase p , a detoxification enzyme that plays a crucial role in cellular defense against toxicants and oxidative stress.

Mode of Action

It’s known that nitrobenzyl derivatives can be reduced by nitroreductases , enzymes that are often overexpressed in certain types of cells, such as cancer cells . This reduction can lead to the release of active compounds or the alteration of the original compound, which can then interact with its target.

Biochemical Pathways

Nitrobenzyl derivatives have been associated with the glutathione pathway , which plays a significant role in cellular defense mechanisms.

Pharmacokinetics

Nitrobenzyl derivatives have been found to interact with equilibrative nucleoside transporters , which could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

Nitrobenzyl derivatives have been associated with the inhibition of certain enzymes and the activation of specific cell death pathways .

Action Environment

It’s known that the activity of nitrobenzyl derivatives can be influenced by the presence of nitroreductases , which can be overexpressed in certain environments, such as hypoxic tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of 4-nitrobenzyl bromide with 1,4,7-trioxa-10-azacyclododecane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide or sodium ethoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods:

Properties

IUPAC Name

10-[(4-nitrophenyl)methyl]-1,4,7-trioxa-10-azacyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c18-17(19)15-3-1-14(2-4-15)13-16-5-7-20-9-11-22-12-10-21-8-6-16/h1-4H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVUCUCSVSOBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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